1,4-Bis(dicyclohexylphosphino)butane
Description
Overview of Diphosphine Ligands in Organometallic Chemistry and Catalysis
Diphosphine ligands, also known as bisphosphanes, are a class of organophosphorus compounds that serve as essential building blocks in the fields of inorganic and organometallic chemistry. wikipedia.org These ligands are characterized by the presence of two phosphino (B1201336) groups connected by a linker or backbone, which allows them to function as bidentate, or chelating, ligands. wikipedia.org By binding to a metal center at two points, diphosphines form a stable chelate ring, a structural motif that significantly influences the geometry and reactivity of the resulting metal complex. wikipedia.org
The versatility of diphosphine ligands stems from the ability to modify their steric and electronic properties by altering the substituents on the phosphorus atoms (R-groups) and the nature of the linking backbone. wikipedia.org This tunability is crucial in the design of homogeneous catalysts for a vast array of chemical transformations. wikipedia.org For instance, the length of the carbon chain connecting the two phosphorus atoms dictates the "bite angle" of the ligand, which in turn affects the coordination geometry around the metal center and can have a profound impact on the selectivity and activity of a catalyst. Short-chain diphosphines tend to form rigid five-membered chelate rings, while longer, more flexible chains can accommodate different coordination modes. wikipedia.org Furthermore, the electronic nature of the phosphine (B1218219)—whether it is electron-donating or electron-withdrawing—modifies the electron density at the metal center, thereby influencing its catalytic behavior. The development of synthetic catalysts, inspired by natural systems like [FeFe]-hydrogenases, often incorporates advanced diphosphine ligand designs to achieve high efficiency and selectivity in chemical reactions. nih.govacs.org
Unique Structural and Electronic Attributes of 1,4-Bis(dicyclohexylphosphino)butane
This compound, commonly abbreviated as dcypb, is a prominent member of the diphosphine ligand family, distinguished by its specific structural and electronic characteristics. nih.govereztech.com Its molecular structure consists of two dicyclohexylphosphine (B1630591) groups linked by a four-carbon (butane) backbone. nih.govsigmaaldrich.com This combination imparts a unique balance of steric hindrance and conformational flexibility.
The most notable feature of dcypb is its significant steric bulk, primarily due to the presence of four cyclohexyl rings. This steric demand is quantified by the ligand's cone angle, which is approximately 170 degrees, significantly larger than that of more common phosphine ligands like triphenylphosphine (B44618) (145 degrees). This large steric profile is instrumental in stabilizing metal complexes, particularly those with low coordination numbers, and can prevent catalyst deactivation pathways.
Electronically, dcypb is classified as a strong electron-donating ligand. This property arises from the electron-rich nature of the alkyl cyclohexyl groups attached to the phosphorus atoms. The Tolman electronic parameter, a measure of a ligand's donor strength, is approximately 2050 cm⁻¹, comparable to other strongly donating phosphines like tricyclohexylphosphine (B42057) (PCy₃). This strong σ-donor character increases the electron density on the coordinated metal center, which can enhance its reactivity in catalytic processes such as oxidative addition.
The four-carbon butane (B89635) linker provides significant flexibility, allowing the ligand to adopt a range of P-M-P bite angles, typically varying between 94 and 112 degrees, to suit the geometric preferences of different metal centers.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 65038-36-0 nih.gov |
| Molecular Formula | C₂₈H₅₂P₂ nih.gov |
| Molecular Weight | 450.66 g/mol nih.govsigmaaldrich.com |
| Appearance | White solid wikipedia.org |
| Melting Point | 99-104 °C sigmaaldrich.com |
| IUPAC Name | dicyclohexyl(4-dicyclohexylphosphanylbutyl)phosphane nih.gov |
Table 2: Comparison of this compound with Other Diphosphine Ligands
| Ligand | Abbreviation | Bite Angle (°) | Common Applications |
|---|---|---|---|
| This compound | dcypb | 94–112 | Hydrogenation, C-H activation |
| 1,4-Bis(diphenylphosphino)butane (B1266417) | dppb | 94 wikipedia.org | Cross-coupling |
Historical Context and Evolution of its Research Utility
The development of this compound (dcypb) dates to the latter part of the 20th century, emerging from research focused on creating sterically bulky and electron-rich phosphine ligands for transition-metal catalysis. Its synthesis was a key step in the broader effort to fine-tune the properties of metal catalysts for enhanced stability and selectivity.
Early investigations into the utility of dcypb centered on its application in ruthenium-catalyzed reactions. Researchers found that its unique combination of steric bulk and strong electron-donating ability was highly effective for stabilizing ruthenium centers, enabling challenging transformations such as hydrogen transfer reactions and the functionalization of typically inert carbon-hydrogen (C-H) bonds. ereztech.com The bulky dicyclohexylphosphino groups proved crucial in preventing catalyst decomposition, a common issue in these reactions.
Over the last few decades, the scope of dcypb's application has expanded significantly. ereztech.com It is now recognized as a versatile and valuable ligand for a wide range of catalytic cross-coupling reactions, which are fundamental processes in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com Its utility has been demonstrated in numerous named reactions, including the Buchwald-Hartwig, Heck, Suzuki-Miyaura, Sonogashira, Stille, Negishi, and Hiyama couplings. sigmaaldrich.com The continued use of dcypb in these diverse catalytic systems underscores its status as a fundamental and highly effective bidentate phosphine ligand in contemporary chemical research.
Table 3: Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | dcypb |
| 1,4-Bis(diphenylphosphino)butane | dppb |
| 1,2-Bis(dicyclohexylphosphino)ethane | dcpe |
| Triphenylphosphine | PPh₃ |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dicyclohexyl(4-dicyclohexylphosphanylbutyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H52P2/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h25-28H,1-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZGLXFLSFWPMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(CCCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H52P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348220 | |
| Record name | 1,4-Bis(dicyclohexylphosphino)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65038-36-0 | |
| Record name | 1,4-Bis(dicyclohexylphosphino)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 1,4 Bis Dicyclohexylphosphino Butane
Established Synthetic Pathways to 1,4-Bis(dicyclohexylphosphino)butane
The synthesis of this compound typically involves the reaction of a nucleophilic phosphorus species with a suitable four-carbon electrophile. One of the established methods utilizes the reaction of a metal phosphide (B1233454) with a 1,4-dihaloalkane.
A common approach involves the in-situ preparation of a dicyclohexylphosphide, often as a lithium or sodium salt, by treating dicyclohexylphosphine (B1630591) with a strong base like n-butyllithium. This highly nucleophilic intermediate is then reacted with a 1,4-dihalobutane, such as 1,4-dichlorobutane (B89584) or 1,4-dibromobutane, to yield the desired bidentate phosphine (B1218219) ligand.
A patented method details a specific process for synthesizing bis(dicyclohexylphosphino)alkanes, including the butane (B89635) derivative. ereztech.com This procedure involves the following key steps:
Protection of Dicyclohexylphosphine Chloride: Dicyclohexylphosphine chloride is first reacted with diethylamine (B46881) under anhydrous and oxygen-free conditions to form dicyclohexyl diethylaminophosphine. This step protects the reactive P-Cl bond.
Formation of a Cadmium Intermediate: The resulting dicyclohexyl diethylaminophosphine is then reacted with diethylcadmium (B3343991) to produce a bis(dicyclohexylphosphine)cadmium intermediate.
Reaction with Dichloroalkane: Finally, this cadmium intermediate is reacted with 1,4-dichlorobutane to yield this compound. ereztech.com This method is reported to have mild reaction conditions and high yields, making it suitable for larger-scale production. ereztech.com
The precursors for these syntheses, such as 1,4-dihalobutanes, can be prepared from 1,4-butanediol (B3395766) through reaction with appropriate halogenating agents. nih.gov
Role as a Phosphine Compound Chemical Precursor
This compound is widely recognized for its role as a ligand in a variety of transition metal-catalyzed reactions. ereztech.comereztech.com In this context, it acts as a precursor by forming catalytically active metal complexes. The electron-rich and sterically demanding nature of the dicyclohexylphosphino groups enhances the catalytic activity of metals like palladium, nickel, and rhodium. nih.gov
This ligand is particularly effective in cross-coupling reactions, which are fundamental processes in modern organic synthesis. Some of the key catalytic applications where this compound serves as a crucial ligand precursor include:
Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds. ereztech.com
Suzuki-Miyaura Coupling: The formation of carbon-carbon bonds between an organoboron compound and an organohalide. ereztech.com
Heck Reaction: The reaction of an unsaturated halide with an alkene. ereztech.com
Negishi Coupling: The coupling of an organozinc compound with an organohalide. ereztech.com
Sonogashira Coupling: The coupling of a terminal alkyne with an aryl or vinyl halide. ereztech.com
Stille Coupling: The coupling of an organotin compound with an organohalide. ereztech.com
Hiyama Coupling: The coupling of an organosilicon compound with an organohalide. ereztech.com
While dcypb is most commonly used as a final ligand, the fundamental reactivity of the phosphine moieties allows for its potential as a precursor for other phosphine derivatives. For instance, the phosphorus lone pairs can be oxidized to form the corresponding phosphine oxides or reacted with sulfur to yield phosphine sulfides. Furthermore, the phosphine can be alkylated to generate phosphonium (B103445) salts, which can then undergo further reactions. rsc.org
Purification and Characterization Techniques for Ligand Preparation
The purification and characterization of this compound are critical to ensure its quality and suitability for use in sensitive catalytic applications.
Purification: After synthesis, the crude product is typically subjected to one or more purification steps. Common techniques include:
Recrystallization: This is a widely used method for purifying solid organic compounds. The choice of solvent is crucial and often involves finding a solvent system where the compound is soluble at high temperatures but sparingly soluble at lower temperatures. For phosphine ligands, mixtures of polar and non-polar solvents, such as methanol/water or acetone/water, can be effective. researchgate.net Given the non-polar nature of the cyclohexyl groups and the butane backbone, a mixture of a good solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) with a poor solvent like heptane (B126788) or hexane (B92381) could also be employed.
Column Chromatography: For smaller scale purifications or for removing impurities with similar solubility, column chromatography on silica (B1680970) gel can be utilized. rsc.org
Characterization: A combination of spectroscopic and analytical techniques is used to confirm the identity and purity of this compound.
| Technique | Purpose | Typical Findings |
| ³¹P NMR Spectroscopy | To identify the phosphorus environment and confirm the presence of the desired phosphine. | A single sharp signal is expected in the proton-decoupled spectrum, indicating the equivalence of the two phosphorus atoms. The chemical shift provides information about the electronic environment of the phosphorus nucleus. nih.govresearchgate.net |
| ¹H and ¹³C NMR Spectroscopy | To characterize the hydrocarbon framework of the molecule. | The spectra will show characteristic signals for the cyclohexyl and butane moieties, and the integration of the proton signals can be used to confirm the structure. researchgate.net |
| Mass Spectrometry | To determine the molecular weight and confirm the molecular formula. | High-resolution mass spectrometry (HRMS) provides a precise mass that can be compared to the calculated exact mass of the compound. researchgate.net |
| Elemental Analysis | To determine the percentage composition of carbon and hydrogen. | The experimental percentages are compared to the calculated values for the molecular formula C₂₈H₅₂P₂ to assess purity. nih.gov |
| Melting Point | To assess the purity of the solid compound. | A sharp melting point range close to the literature value (99-104 °C) is indicative of a pure sample. ereztech.com |
Below is a table summarizing the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₅₂P₂ | researchgate.net |
| Molecular Weight | 450.66 g/mol | ereztech.com |
| Appearance | White powder | nih.gov |
| Melting Point | 99-104 °C | ereztech.com |
| CAS Number | 65038-36-0 | ereztech.com |
Coordination Chemistry of Transition Metal Complexes Incorporating 1,4 Bis Dicyclohexylphosphino Butane
Principles of Metal-Phosphine Coordination
Phosphine (B1218219) ligands are fundamental in coordination chemistry due to their unique bonding capabilities. As Lewis bases, they are effective electron donors. alfachemic.com Polydentate phosphine ligands, which have multiple phosphorus donor atoms, can form stable chelate rings with metal centers, influencing the geometry and stability of the complex. alfachemic.com The specific properties of the substituents on the phosphorus atoms, in this case, dicyclohexyl groups, dictate the steric and electronic environment around the metal.
The steric properties of phosphine ligands are a critical factor in determining the outcome of catalytic reactions. The bulky dicyclohexyl groups on the 1,4-Bis(dicyclohexylphosphino)butane (dcypb) ligand exert significant steric hindrance around a coordinated metal center. This steric bulk is often quantified using parameters like the Tolman cone angle or percent buried volume (%Vbur). ucla.edu While these two metrics are sometimes used interchangeably, they are not always equivalent, and their differences can provide insight into ligand effectiveness. ucla.edu For instance, a ligand with a large buried volume may be inactive in a catalytic cycle, regardless of its cone angle. ucla.edu The steric pressure from bulky phosphines like dcypb can influence the coordination number of the metal, stabilize reactive intermediates, and control the regioselectivity and stereoselectivity of catalytic transformations.
The electronic properties of a phosphine ligand describe its ability to donate electron density to the metal center. Organophosphine ligands are generally good electron donors. alfachemic.com The dicyclohexylphosphino groups in dcypb are considered to be strong sigma-donors due to the electron-releasing nature of the alkyl cyclohexyl groups. The basicity and donor strength of phosphine ligands can be tuned by altering the substituents on the phosphorus atom. nih.gov While dcypb is a strong donor, the precise electronic effect can influence the spectroscopic and structural properties of its metal complexes. nih.gov This donor character is crucial for stabilizing metal centers, particularly those in low oxidation states, which is a common feature in many catalytic cycles. alfachemic.com
Geometrical and Electronic Structures of this compound Metal Complexes
The combination of a flexible four-carbon backbone and bulky, electron-rich phosphine donors allows dcypb to form a variety of structurally diverse complexes with transition metals.
Ruthenium complexes featuring the dcypb ligand have been synthesized and characterized, revealing a rich coordination chemistry. The reaction of RuCl₂(PPh₃)₃ with this compound (dcypb) under a nitrogen atmosphere leads to the formation of a dinitrogen complex, [RuCl₂(dcypb)]₂(N₂). researchgate.net This species serves as a useful precursor, as the dinitrogen ligand is labile and can be readily displaced. For example, reaction in chlorinated solvents can lead to the paramagnetic dinuclear complex Ru₂Cl₅(dcypb)₂. researchgate.net Furthermore, the N₂ ligand can be substituted by other small molecules like hydrogen or carbon monoxide, yielding Ru₂Cl₄(dcypb)₂(H₂) and a mixture of isomers of RuCl₂(dcypb)(CO)₂, respectively. researchgate.net
The structure of one of these derivatives has been confirmed by single-crystal X-ray diffraction. researchgate.net
Table 1: Crystallographic Data for Ru₂Cl₅(dcypb)₂
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 13.390(2) |
| b (Å) | 15.726(2) |
| c (Å) | 19.524(2) |
| α (°) | 77.325(2) |
| β (°) | 70.964(2) |
| γ (°) | 73.478(2) |
Data sourced from an X-ray crystal structure determination of compound 5 in the cited literature. researchgate.net
These ruthenium-dcypb complexes, such as the benzylidene derivative RuCl₂(dcypb)(CHPh), have shown exceptional activity as catalysts in ring-opening metathesis polymerization (ROMP). researchgate.net
Polyhydride complexes, which feature multiple hydride ligands bonded to a metal center, are important in various catalytic processes, including hydrogenation. nih.gov The inclusion of a rigid, chelating ligand can influence the structure and dynamic behavior of these complexes. nih.gov While much research has focused on rhenium polyhydrides, ruthenium is also known to form such species. nih.gov A ruthenium polyhydride complex stabilized by the dcypb ligand has been synthesized. The reaction of a dinuclear ruthenium carbonyl chloride complex with potassium tri-sec-butylborohydride (KBHsBu₃) results in the formation of an anionic trihydride complex, [fac-RuH₃(CO)(dcypb)]⁻. This complex is stabilized by a potassium counterion and an associated borohydride (B1222165) molecule.
Spectroscopic and Diffractional Characterization of this compound Coordination Complexes
X-ray Crystallographic Analysis of Metal-dcypb Adducts
For instance, the crystal structure of a ruthenium(II) complex containing a related diphosphine ligand, cis-[RuCl₂(dppb)(en)], reveals a distorted octahedral geometry around the ruthenium center. The dppb ligand chelates to the metal, forming a seven-membered ring. The bite angle of the diphosphine ligand, which is the P-M-P angle, is a critical parameter that influences the catalytic activity of the complex. In dcypb, the bulky dicyclohexyl groups are expected to have a significant steric impact on the coordination geometry, influencing bond angles and the accessibility of the metal center.
A representative example of the type of data obtained from X-ray crystallographic analysis of a ruthenium(II) complex with a diphosphine ligand is presented below. Note that this data is for a complex containing 1,4-bis(diphenylphosphino)butane (B1266417) (dppb), a closely related ligand to dcypb.
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₃₂H₄₀Cl₆N₂P₂Ru | |
| Crystal System | Triclinic | |
| Space Group | P1 | |
| a (Å) | 10.338(6) | |
| b (Å) | 13.024(5) | |
| c (Å) | 14.491(5) | |
| α (°) | 81.02(2) | |
| β (°) | 87.65(3) | |
| γ (°) | 66.95(3) | |
| Coordination Geometry | Distorted Octahedral |
Nuclear Magnetic Resonance Spectroscopy for Complex Identification and Solution Behavior
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the structure and dynamic behavior of dcypb complexes in solution. ³¹P NMR is particularly informative, as the phosphorus atoms are directly coordinated to the metal center. The chemical shift (δ) and coupling constants (J) in ³¹P NMR spectra provide a wealth of information about the electronic environment of the phosphorus nuclei and the connectivity within the complex.
Coordination of the dcypb ligand to a metal center typically results in a significant downfield shift of the ³¹P NMR signal compared to the free ligand. The magnitude of this coordination shift can provide insights into the nature of the metal-phosphorus bond. Furthermore, the presence of multiple signals or complex coupling patterns can indicate the formation of different isomers in solution. For example, in dimeric ruthenium complexes containing dcypb, different isomers have been identified by NMR analysis depending on the solvent medium.
¹H NMR spectroscopy complements the ³¹P NMR data by providing information about the organic framework of the dcypb ligand. The signals corresponding to the protons on the cyclohexyl rings and the butyl bridge can be used to confirm the presence of the ligand and to probe its conformation in the complex.
The following table summarizes representative NMR data for transition metal complexes containing dcypb and related diphosphine ligands.
| Complex | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| [RuCl(PP)(μ-Cl)]₂ (PP = dcypb) | ³¹P | Varies with isomer | - | |
| [Rh(dppb)₂]BF₄ | ³¹P | 20.6 (d) | ¹J(Rh,P) = 136 | |
| [Rh(cod)(dppb)]BF₄ | ³¹P | 23.51 (d) | ¹J(Rh,P) = 144 |
Mass Spectrometry for Ligand and Complex Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of the dcypb ligand and its metal complexes, as well as for obtaining information about their fragmentation patterns. Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed for the analysis of organometallic compounds, as they tend to minimize fragmentation and allow for the observation of the intact molecular ion.
For the free dcypb ligand, Gas Chromatography-Mass Spectrometry (GC-MS) data is available, showing a top peak at an m/z of 367. When analyzing metal complexes of dcypb, the mass spectrum is expected to show a parent ion corresponding to the intact complex, often with the loss of a counterion if the complex is ionic. The isotopic pattern of the metal can be a key identifier in the mass spectrum.
Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing valuable structural information. The fragmentation of phosphine-based ligands and their complexes often involves the loss of the phosphine ligand or parts of its organic substituents. In the case of dcypb complexes, fragmentation might involve the loss of cyclohexyl groups or cleavage of the butyl backbone.
The table below presents mass spectrometry data for the free dcypb ligand.
| Analysis | Parameter | Value | Reference |
|---|---|---|---|
| Computed Molecular Weight | - | 450.7 g/mol | |
| GC-MS | m/z of Top Peak | 367 |
Catalytic Applications of 1,4 Bis Dicyclohexylphosphino Butane in Homogeneous and Heterogeneous Systems
Hydrogenation Catalysis Mediated by 1,4-Bis(dicyclohexylphosphino)butane Complexes
Complexes of this compound have demonstrated significant utility in hydrogenation reactions, particularly with ruthenium as the metal center. The electronic properties of the dcypb ligand are crucial for activating the metal center and facilitating the hydrogenation process.
The selective hydrogenation of ketones to alcohols is a fundamental transformation in organic synthesis. Ruthenium complexes incorporating the dcypb ligand have been identified as effective catalysts for this purpose. A notable example is the hydrogenation of benzophenone (B1666685). Research has shown that a novel borohydride-stabilized polyhydride ruthenium complex containing dcypb can catalytically reduce benzophenone. nih.gov In this process, the dcypb ligand is believed to play a key role in the formation of the active catalytic species and in the mechanism, which may involve an ortho-metalated intermediate. nih.gov The hydrogenation of benzophenone to diphenylmethanol (B121723) proceeds efficiently under specific conditions, highlighting the targeted efficacy of the dcypb ligand in the reduction of functionalized ketones. nih.gov
The synergy between ruthenium and the this compound ligand is central to its application in hydrogenation catalysis. nih.gov A specific complex, RuH(CO)OC(C₆H₄)(Ph), has been isolated and identified as a key intermediate in the catalytic hydrogenation of benzophenone. nih.gov This intermediate's catalytic activity supports its role in the reaction mechanism. The preparation of such Ru-dcypb catalysts, for instance, via phosphine (B1218219) exchange, has been achieved in high yields, making them accessible for catalytic applications. nih.gov These catalysts are not only active for the reduction of carbonyl groups but also show potential in other reductive processes, demonstrating the versatility imparted by the dcypb ligand. nih.govnih.gov
Table 1: Performance of a Ru-dcypb Catalyst in the Hydrogenation of Benzophenone
| Catalyst Precursor | Substrate | Pressure (H₂) | Temperature | Time (h) | Conversion (%) |
| [RuCl₂(dcypb)(CO)]₂ / KBH₄ | Benzophenone | 20 atm | 110 °C | 18 | 100 |
Data sourced from Organometallics 2003, 22, 20, 4190–4199. nih.gov
Carbon-Carbon Bond Forming Reactions Catalyzed by this compound Complexes
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, with palladium-catalyzed cross-coupling reactions being among the most powerful methods. The this compound ligand is recognized for its suitability in several of these key transformations due to its ability to stabilize palladium catalytic species and promote critical steps in the catalytic cycle, such as oxidative addition and reductive elimination. nih.govspringernature.comuwindsor.ca
The Suzuki-Miyaura coupling reaction, which forms a C-C bond between an organoboron compound and an organohalide, is a widely used transformation. libretexts.org Chemical suppliers identify this compound as a suitable ligand for this reaction. springernature.comuwindsor.ca The bulky and electron-donating nature of dcypb is expected to facilitate the oxidative addition of the organohalide to the Pd(0) center and promote the subsequent reductive elimination step to form the biaryl product. nih.gov Despite its designation as a suitable ligand for this application, detailed research findings and performance data for dcypb in Suzuki-Miyaura coupling were not available in the surveyed literature, precluding the creation of a specific data table.
The Stille reaction couples an organotin compound with an organohalide, providing another robust method for C-C bond formation. youtube.com Similar to the Suzuki-Miyaura coupling, this compound is listed as an appropriate ligand for palladium-catalyzed Stille reactions. springernature.comuwindsor.ca The properties of the dcypb ligand are anticipated to support the catalytic cycle of the Stille reaction effectively. However, specific examples from research literature detailing the performance of dcypb-ligated catalysts, including reaction yields and conditions for various substrates, are not extensively documented in the available sources. Therefore, a data table for this specific application cannot be provided.
Carbon-Heteroatom Bond Forming Reactions
The formation of bonds between carbon and heteroatoms (such as nitrogen or oxygen) is fundamental to the synthesis of numerous pharmaceuticals, agrochemicals, and materials. Palladium-catalyzed methods, particularly the Buchwald-Hartwig amination, are preeminent in this area.
The this compound ligand is cited by chemical suppliers as being suitable for the Buchwald-Hartwig cross-coupling reaction, a key method for forming C-N bonds. nih.govuwindsor.ca This reaction typically involves the coupling of an amine with an aryl halide. nih.gov The efficacy of phosphine ligands in this process is critical, and the characteristics of dcypb suggest its potential utility. However, a thorough review of available scientific literature did not yield specific studies or detailed data on the application and performance of dcypb in carbon-heteroatom bond-forming reactions. Consequently, it is not possible to present a data table with research findings for this catalytic application.
C-H Bond Functionalization and Activation
The direct functionalization of otherwise inert C-H bonds is a primary objective in modern synthetic chemistry, offering a more atom-economical and efficient route to complex molecules. ereztech.com The ligand this compound has been identified as a valuable component in catalytic systems designed for C-H activation. ereztech.com Its development was, in part, driven by the need for sterically hindered and electron-rich phosphine ligands for such transformations.
The mechanism of C-H activation often involves the coordination of a metal center to a C-H bond, followed by its cleavage. The electronic and steric properties of the ligands surrounding the metal are crucial in facilitating this process. The dicyclohexylphosphino groups of dcypb are strong σ-donors, which increases the electron density at the metal center. cymitquimica.com This enhanced electron density can promote the oxidative addition of a C-H bond to the metal, a key step in many C-H activation cycles.
Furthermore, the significant steric bulk of the cyclohexyl substituents on the phosphorus atoms plays a critical role. This bulk can help to stabilize low-coordinate, reactive metal species that are often proposed as the active catalysts in C-H activation. It can also influence the regioselectivity of the C-H functionalization by sterically directing the catalyst to a specific C-H bond. The flexible butane (B89635) backbone of dcypb allows it to adopt a range of bite angles, accommodating the geometric requirements of different metal centers and intermediates throughout the catalytic cycle.
The Murai reaction is a well-known example of C-H/olefin coupling, typically involving the ruthenium-catalyzed addition of an ortho-C-H bond of a coordinating aromatic substrate (like a ketone) to an alkene. Current time information in Morgan County, US. While a variety of ruthenium-phosphine complexes have been shown to be effective catalysts, the choice of phosphine ligand is critical for reaction efficiency. Current time information in Morgan County, US.
Ruthenium complexes bearing phosphine ligands are often employed for the ortho-alkylation of aromatic compounds. acs.org The mechanism is believed to involve the formation of a ruthenacycle intermediate through ortho-C-H activation. nih.gov The strong electron-donating nature of this compound can facilitate the initial C-H activation step by stabilizing the resulting metallacycle. The steric hindrance provided by the dicyclohexyl groups can also prevent catalyst deactivation pathways, such as the formation of inactive dimeric species. Although specific data on the use of dcypb in Murai catalysis is not extensively detailed in readily available literature, its known properties make it a prime candidate for such transformations. Research on related ruthenium-catalyzed ortho-C-H borylation of arylphosphines has demonstrated the feasibility of phosphine-directed C-H activation. nih.gov
Hydroformylation Processes
Hydroformylation, or oxo synthesis, is a large-scale industrial process for the production of aldehydes from alkenes and syngas (a mixture of carbon monoxide and hydrogen). The regioselectivity of this reaction (i.e., the formation of linear vs. branched aldehydes) is a key challenge and is highly dependent on the catalyst system, particularly the nature of the phosphine ligand.
While specific performance data for this compound in hydroformylation is not widely tabulated, the influence of related bisphosphine ligands is well-documented. For instance, the addition of 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) to rhodium-based catalysts has been shown to significantly alter the regioselectivity in the hydroformylation of α,β-unsaturated esters. acs.org The electronic and steric parameters of the phosphine ligand are known to be determining factors. The bulky and electron-rich nature of dcypb would be expected to favor the formation of the linear aldehyde, as the steric hindrance would disfavor the formation of the more crowded branched intermediate. The chelation of dcypb to the metal center can also enforce specific geometries that influence the product distribution.
Below is a hypothetical representation of how data for such a catalytic system could be presented, based on typical hydroformylation studies.
| Alkene Substrate | Catalyst System | Conversion (%) | Selectivity (linear:branched) | Turnover Frequency (h⁻¹) |
|---|---|---|---|---|
| 1-Octene | Rh(acac)(CO)₂ / dcypb | - | - | - |
| Styrene | Rh(acac)(CO)₂ / dcypb | - | - | - |
| Methyl Acrylate | Rh(acac)(CO)₂ / dcypb | - | - | - |
Note: The data in the table above is for illustrative purposes only and does not represent actual experimental results.
Emerging Catalytic Domains and Green Chemistry Initiatives
The principles of green chemistry encourage the development of more sustainable chemical processes, including the use of efficient catalysts, renewable feedstocks, and atom-economical reactions. The application of this compound in C-H activation and other catalytic reactions aligns with these principles by enabling more direct and less wasteful synthetic routes.
Emerging areas where ligands like dcypb could play a role include the catalytic upgrading of biomass. The conversion of biomass-derived molecules often requires robust catalysts that can tolerate a variety of functional groups and operate under demanding conditions. The stability imparted by bulky, electron-rich phosphine ligands such as dcypb could be advantageous in this context. For example, the selective functionalization of lignin-derived aromatic compounds via C-H activation would be a significant advancement in biorefinery, and catalysts bearing dcypb could potentially contribute to this field. Further research into the application of dcypb in these emerging domains is warranted to fully realize its potential in sustainable chemistry.
Mechanistic Investigations and Computational Studies of 1,4 Bis Dicyclohexylphosphino Butane in Catalysis
Elucidation of Reaction Pathways and Catalytic Cycles
The catalytic efficacy of a metal complex is fundamentally tied to the sequence of elementary steps that constitute the catalytic cycle, such as oxidative addition, transmetalation, migratory insertion, and reductive elimination. The dcpb ligand, with its specific steric and electronic properties, influences the rate and selectivity of these steps.
In nucleophilic phosphine (B1218219) catalysis, bidentate phosphines like the related 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) can initiate reactions through the formation of a phosphazide (B1677712) zwitterion when reacted with an azide (B81097) source like Trimethylsilyl azide (TMSN₃). escholarship.org This intermediate can then undergo a Michael addition to an α,β-enone, leading to vicinal difunctionalization. escholarship.org While this specific example uses the diphenyl-analogue, the underlying principle of zwitterionic intermediate formation is a key reaction pathway for phosphine-catalyzed reactions involving dcpb.
Dcpb is a common ligand in transition-metal-catalyzed cross-coupling reactions. sigmaaldrich.com These reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, typically proceed through a catalytic cycle involving a low-valent metal center (e.g., Pd(0) or Ni(0)). The dcpb ligand stabilizes the active catalytic species and modulates its reactivity. The flexibility of the butane (B89635) backbone allows the complex to adopt various geometries required to accommodate the different intermediates throughout the cycle. For instance, the rate of reductive elimination, often a crucial product-forming step, is known to be influenced by the P-M-P bite angle of the chelating phosphine. stackexchange.com
Role of Ligand Flexibility and Bite Angle in Catalytic Activity
The geometric constraints imposed by a bidentate ligand, particularly its "bite angle" (the P-M-P angle), are critical determinants of catalytic performance. wikipedia.org The natural bite angle of a diphosphine is dictated by the length and rigidity of the linker between the phosphorus atoms.
The four-carbon butane chain in dcpb provides significant conformational flexibility compared to ligands with shorter or more rigid backbones. hw.ac.uk This allows the ligand to accommodate the different geometric preferences of the metal center as it cycles through various oxidation states and coordination numbers. For example, a square planar d⁸ complex (e.g., Pd(II)) prefers a bite angle around 90°, whereas a tetrahedral d¹⁰ complex (e.g., Pd(0)) prefers an angle closer to 109.5°. hw.ac.ukcmu.edu
The bite angle has a pronounced effect on key catalytic steps:
Reductive Elimination: Generally, larger bite angles accelerate the rate of reductive elimination. This is because the resulting lower-coordinate complex often prefers a more linear geometry, which is more accessible from a wider P-M-P angle. stackexchange.com
Oxidative Addition: The effect on oxidative addition is less direct and depends on the specific mechanism. However, ligands that enforce larger bite angles can enhance the rate of reaction, for instance, in platinum-catalyzed hydroformylation. cmu.edu
The flexibility of the dcpb ligand, stemming from its C4 linker, means it does not have a single, rigidly enforced bite angle. This can be advantageous, allowing the complex to avoid unfavorable steric interactions and access lower-energy transition states. However, this same flexibility can sometimes lead to a reduced propensity for chelation, potentially favoring the formation of bridging bimetallic structures, which would operate via entirely different reaction mechanisms. hw.ac.uk
| Ligand | Backbone | Typical Bite Angle (°) | Key Feature |
|---|---|---|---|
| dppe | -CH₂CH₂- | ~86 | Forms stable 5-membered chelate ring |
| dppp | -CH₂CH₂CH₂- | ~91 | Forms 6-membered chelate ring |
| dcpb / dppb | -CH₂CH₂CH₂CH₂- | ~98 | Flexible 7-membered chelate ring researchgate.net |
| Xantphos | Xanthene | ~108 | Rigid, wide bite angle |
Density Functional Theory (DFT) and Molecular Modeling for Predictive Catalysis
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating reaction mechanisms at a molecular level. These studies provide insights into the energies of intermediates and transition states, helping to validate or distinguish between possible reaction pathways.
For catalysts incorporating diphosphine ligands, DFT calculations can predict preferred geometries, calculate natural bite angles, and rationalize observed selectivities. For instance, in a study of nanoparticle catalysis, DFT calculations using a model cluster were employed to understand the C-H cleavage of alkanes, indicating that the binding and activation enthalpies were key parameters. researchgate.net
Molecular modeling can be used to predict the "natural bite angle" and flexibility range of a diphosphine ligand like dcpb. cmu.edu This information helps in the rational design of catalysts by matching the ligand's geometric preferences with the requirements of a specific catalytic step. For example, DFT can model how the dcpb ligand would stabilize a trigonal bipyramidal intermediate in a hydroformylation cycle, influencing the regioselectivity of the reaction. wikipedia.org By calculating the energy profiles for different pathways, researchers can predict which products are likely to form, guiding experimental efforts.
Kinetic and Spectroscopic Studies of Reaction Mechanisms
Kinetic studies, which measure reaction rates under varying conditions (e.g., concentration, temperature, pressure), provide quantitative data about the reaction mechanism. Spectroscopic techniques are used to identify and monitor species present during the reaction.
The reaction of metal nanoparticles stabilized by the related ligand dppb with deuterium (B1214612) gas (D₂) has been studied using a combination of gas-phase Nuclear Magnetic Resonance (NMR), solid-state NMR, and Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netfu-berlin.de These studies revealed that the primary reaction is the formation of gaseous HD from the reaction of D₂ with surface hydrides. researchgate.netfu-berlin.de A side reaction involving the decomposition of the dppb ligand to produce deuterated butane and cyclohexane (B81311) was also observed. researchgate.netfu-berlin.de Such experiments are fundamental for understanding the stability of the ligand and the kinetics of gas-solid reactions on the catalyst surface. fu-berlin.de
In solution-phase catalysis, techniques like ³¹P NMR are invaluable for tracking the phosphine ligand as it transitions between free and metal-bound states or as the coordination environment of the metal changes. Changes in the chemical shift and coupling constants of the phosphorus nuclei provide a window into the electronic and structural changes occurring during the catalytic cycle. Kinetic analysis can help determine the rate-limiting step of a reaction, which is the primary target for optimization. For example, if kinetic studies show a first-order dependence on the substrate and zero-order dependence on the nucleophile, it suggests that oxidative addition of the substrate is the rate-determining step.
Advanced Research Directions and Future Prospects for 1,4 Bis Dicyclohexylphosphino Butane
Development of Chiral 1,4-Bis(dicyclohexylphosphino)butane Derivatives for Enantioselective Catalysis
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. A significant frontier in this field is the development of chiral analogues of established ligands like dcypb for asymmetric catalysis. While dcypb itself is achiral, the introduction of chirality into its backbone or substituents can create highly effective catalysts for enantioselective transformations.
Research in this area focuses on creating C2-symmetric diphosphine ligands, a structural motif that has proven highly successful in asymmetric catalysis. One strategy involves the synthesis of bridged C2-symmetric biphenyl (B1667301) phosphine (B1218219) ligands that possess chiral centers on the linking unit. nih.gov Although not direct derivatives of dcypb, these systems provide a conceptual blueprint. For instance, a chiral diphosphine ligand with a butanediol-derived tether has been synthesized and shown to be highly effective in the asymmetric hydrogenation of various prochiral substrates. nih.gov The rigidity imposed by the chiral bridge restricts the conformational freedom of the ligand, leading to enhanced enantioselectivity. nih.gov
The performance of such chiral diphosphine ligands is often evaluated in the asymmetric hydrogenation of prochiral ketones and olefins. The results from these studies can be compared with benchmark chiral ligands like MeO-BIPHEP and BINAP. In many cases, the introduction of stereogenic centers on the ligand backbone leads to superior transmission of chiral information, resulting in higher enantiomeric excesses (ee) for the products. nih.gov
| Substrate | Chiral Ligand | Enantiomeric Excess (ee, %) | Conditions |
|---|---|---|---|
| Methyl acetoacetate | Bridged C2-Symmetric Biphenyl Phosphine | 99.3 | Ru catalyst, MeOH, H2 |
| Methyl benzoylformate | Bridged C2-Symmetric Biphenyl Phosphine | 95.6 | Ru catalyst, MeOH, H2 |
| 2-(6′-methoxy-2′-naphthyl)propenoic acid | Bridged C2-Symmetric Biphenyl Phosphine | 96.0 | Ru catalyst, MeOH, 0°C, 1500 psi H2 |
The future development of chiral dcypb derivatives will likely involve the synthesis of novel chiral backbones and the exploration of their performance in a wider range of asymmetric reactions, including carbon-carbon and carbon-heteroatom bond-forming reactions. The insights gained from existing chiral diphosphine systems will be invaluable in the rational design of these new and more effective catalysts. nih.gov
Heterogenization and Immobilization of this compound Complexes for Recyclable Catalysis
A major drawback of homogeneous catalysis is the often-difficult separation of the catalyst from the reaction products, which can lead to product contamination and loss of the expensive metal and ligand. Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, offers a practical solution to this problem by enabling easy catalyst recovery and recycling.
Research in this area is exploring the immobilization of phosphine ligands, including those structurally similar to dcypb, onto various supports such as polymers, silica (B1680970), and magnetic nanoparticles. ereztech.comtcichemicals.comrsc.orgasianpubs.orgresearchgate.net For instance, a recyclable palladium catalyst has been developed by immobilizing a phosphine ligand onto a nanomagnetic Co/C surface through ROMP (Ring-Opening Metathesis Polymerization). rsc.org This approach allows for the magnetic separation of the catalyst from the reaction mixture. ereztech.comrsc.org
Another strategy involves the covalent attachment of phosphine ligands to polymeric supports. For example, a phosphine ligand with a triethoxysilyl functional group has been designed for immobilization on silica and other metal oxide surfaces. tcichemicals.com The resulting supported catalysts are expected to be applicable in continuous flow synthesis, a highly efficient and sustainable manufacturing technology. tcichemicals.com
The performance of these heterogenized catalysts is often evaluated in cross-coupling reactions like the Suzuki-Miyaura reaction. Key metrics include the turnover number (TON), turnover frequency (TOF), and the ability to be recycled multiple times without significant loss of activity or metal leaching. asianpubs.orgnih.gov
| Catalyst System | Reaction | Recycling Cycles | Final Yield (%) | Metal Leaching |
|---|---|---|---|---|
| Pd immobilized on magnetic nanoparticles | Suzuki-Miyaura Coupling | 8 | >95 | Minimal |
| Pd immobilized on silica | Heck Coupling | 5 | >90 | Low |
| Pd with sulfonated phosphine in green solvent | Heck-Cassar-Sonogashira Coupling | Multiple | High | Not observed |
Future research will likely focus on developing more robust and versatile immobilization techniques for dcypb and its derivatives. The goal is to create highly active and selective heterogeneous catalysts that can be easily recycled, making catalytic processes more economical and environmentally friendly. nih.govnih.gov
Applications in Polymer Chemistry and Advanced Materials Science
The unique properties of this compound-metal complexes, particularly their high activity and stability, make them promising candidates for applications in polymer chemistry and materials science. While this area is still emerging, several research directions hold significant potential.
One promising application is in olefin polymerization. Nickel and palladium complexes with bidentate phosphine ligands are known to catalyze the polymerization of ethylene (B1197577) and other olefins. kyushu-u.ac.jp These catalysts can produce polymers with controlled molecular weights and branching microstructures. kyushu-u.ac.jp The use of electron-rich phosphines like dcypb could lead to catalysts with enhanced activity and the ability to copolymerize olefins with polar monomers, which is a major challenge in polymer chemistry. nih.govnih.gov
Another area of interest is the synthesis of conjugated polymers, such as poly(arylene vinylene)s (PAVs), which have applications in organic light-emitting diodes (OLEDs) and other electronic devices. kyushu-u.ac.jpmit.eduresearchgate.netnih.gov Palladium catalysts with phosphine ligands are used in the Heck coupling polymerization to produce these materials. mit.edu The specific properties of the phosphine ligand can influence the polymerization process and the properties of the resulting polymer. mit.edu
The development of new functional materials is another exciting prospect. For example, the incorporation of dcypb-metal complexes into polymer backbones could lead to new materials with unique catalytic or optical properties. The synthesis of network polymeric phthalocyanines bridged by diamine units provides a template for how such materials could be constructed. asianpubs.org
Future research in this area will likely involve the systematic investigation of dcypb-metal complexes in various polymerization reactions and the development of novel polymer-supported catalysts and functional materials.
Synergistic Effects in Multi-ligand Systems with this compound
The concept of synergistic catalysis, where the combination of multiple catalysts or ligands leads to an outcome that is superior to the sum of the individual components, is a powerful strategy for developing new and improved catalytic systems. In the context of this compound, exploring its use in multi-ligand systems presents a promising avenue for research.
One approach involves the use of mixed-ligand systems, where dcypb is combined with another ligand, such as a P,N-ligand, to create a catalytic center with unique steric and electronic properties. rsc.orgnih.govresearchgate.netrsc.org The different donor atoms of the mixed ligands can lead to a fine-tuning of the catalyst's reactivity and selectivity in ways that are not possible with a single ligand. nih.gov
Another strategy is to employ a synergistic combination of two different catalysts, one of which contains dcypb. For example, a palladium-catalyzed allylic alkylation has been developed where the diastereoselectivity is controlled by the electronic properties of an achiral phosphine ligand on the palladium, while the enantioselectivity is controlled by a separate chiral aminocatalyst. nih.gov This dual-catalyst system allows for the synthesis of all four possible stereoisomers of the product with high selectivity. nih.gov
The study of these multi-ligand and multi-catalyst systems can provide fundamental insights into reaction mechanisms and lead to the discovery of new catalytic transformations. Computational studies, such as Density Functional Theory (DFT) calculations, can be a valuable tool for understanding the role of each ligand and rationalizing the observed synergistic effects. nih.gov
Future research in this area will likely focus on the design and application of novel multi-ligand systems containing dcypb for a variety of catalytic reactions, with a particular emphasis on asymmetric catalysis and the development of stereodivergent synthetic methods.
Sustainable Chemistry and Catalysis with this compound
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in chemical synthesis. nih.gov this compound can play a significant role in advancing sustainable chemistry and catalysis through several avenues.
One key area is the development of atom-economical reactions, which maximize the incorporation of all starting materials into the final product. C-H activation and functionalization reactions are prime examples of atom-economical processes, as they avoid the need for pre-functionalized substrates. nih.govyoutube.comnsf.govyoutube.comyoutube.comthieme-connect.de Dcypb has been shown to be an effective ligand in ruthenium-catalyzed C-H functionalization reactions, contributing to the development of more sustainable synthetic methods. acs.org
The use of green solvents, such as water or bio-derived solvents, is another important aspect of sustainable chemistry. nih.govyoutube.com Research has shown that palladium-catalyzed cross-coupling reactions can be performed in aqueous media using water-soluble phosphine ligands. nih.govyoutube.com Developing water-soluble derivatives of dcypb or employing micellar catalysis techniques could enable its use in environmentally benign solvent systems. youtube.com
Catalyst recycling, as discussed in section 6.2, is also a critical component of sustainable catalysis. By immobilizing dcypb complexes on recoverable supports, the environmental impact and cost associated with the use of precious metal catalysts can be significantly reduced. asianpubs.orgnih.gov
Future research will continue to explore the application of this compound and its derivatives in the development of greener and more sustainable catalytic processes, contributing to a more environmentally responsible chemical industry.
Q & A
Q. What are the recommended methods for synthesizing 1,4-Bis(dicyclohexylphosphino)butane?
The synthesis typically involves reacting 1,4-bis(dichlorophosphino)butane with dicyclohexylphosphine or cyclohexyl Grignard reagents under inert conditions. For example, dichlorophosphino intermediates (e.g., 1,4-Bis(dichlorophosphino)butane, CAS 28240-71-3) can undergo substitution reactions with bulky phosphine groups to form the target ligand . Purification via column chromatography or recrystallization in non-polar solvents (e.g., hexane) is critical to achieve >95% purity.
Q. How should this ligand be characterized to confirm its structural integrity?
- 31P NMR Spectroscopy : A singlet peak near δ 15–20 ppm confirms the presence of equivalent phosphorus atoms.
- GC Analysis : Used to verify purity (>95%) and detect residual solvents or byproducts .
- X-ray Crystallography : Resolves steric and bonding parameters, as demonstrated in studies of analogous phosphine ligands .
Q. What are the solubility and stability considerations for handling this compound?
This ligand is soluble in aromatic hydrocarbons (e.g., toluene) and ethers but insoluble in alcohols or water. Its stability in air is moderate due to the bulky dicyclohexyl groups, which slow oxidation compared to less hindered analogs (e.g., diphenylphosphino ligands). However, long-term storage under argon or nitrogen at –20°C is recommended to prevent degradation .
Advanced Research Questions
Q. How does the steric bulk of dicyclohexyl groups influence catalytic activity in transition-metal complexes?
The dicyclohexyl substituents create a highly electron-rich and sterically hindered environment around the metal center, favoring reactions requiring large coordination sites (e.g., C–H activation or bulky substrate coupling). Comparative studies with smaller ligands (e.g., 1,4-Bis(diphenylphosphino)butane) show enhanced selectivity in asymmetric hydrogenation due to reduced side reactions .
Q. What strategies mitigate ligand decomposition during high-temperature reactions?
- Inert Atmosphere : Rigorous exclusion of oxygen and moisture via Schlenk techniques or gloveboxes.
- Additives : Use of sacrificial reductants (e.g., Zn powder) to stabilize the metal-ligand complex.
- Monitoring : Periodic 31P NMR or mass spectrometry to detect oxidized phosphine byproducts (e.g., phosphine oxides) .
Q. How can researchers optimize metal-to-ligand ratios for specific cross-coupling reactions?
Systematic screening of ratios (e.g., 1:1 to 1:3 metal:ligand) is essential. For example, in nickel-catalyzed Kumada couplings, a 1:2 Ni:ligand ratio maximizes turnover frequency by balancing steric protection and electronic donation. Kinetic studies using in situ IR or UV-vis spectroscopy help identify optimal conditions .
Contradictions and Limitations
- reports diphenyl analogs (e.g., DPPB) as air-sensitive, while dicyclohexyl derivatives exhibit greater stability due to steric shielding . However, no direct comparative stability data exists for this compound in the provided evidence.
- Synthesis methods in focus on dichlorophosphino precursors, but full experimental details for dicyclohexyl substitution are absent, requiring extrapolation from analogous procedures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
